molecular formula C20H23N5O2 B7013184 N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide

N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide

Cat. No.: B7013184
M. Wt: 365.4 g/mol
InChI Key: ATGMNVIMEYEEJZ-UHFFFAOYSA-N
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Description

N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide is a complex organic compound that features a benzimidazole core, a piperidine ring, and an oxazole moiety

Properties

IUPAC Name

N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c26-20(24-10-7-14(8-11-24)16-9-12-27-23-16)21-13-19-22-17-3-1-2-4-18(17)25(19)15-5-6-15/h1-4,9,12,14-15H,5-8,10-11,13H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGMNVIMEYEEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3N=C2CNC(=O)N4CCC(CC4)C5=NOC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Cyclopropyl Substitution:

    Piperidine Ring Formation: The piperidine ring is often synthesized via a Mannich reaction, involving formaldehyde, a secondary amine, and a ketone.

    Oxazole Ring Formation: The oxazole ring can be constructed through a cyclization reaction involving an α-haloketone and an amide.

    Final Coupling: The final step involves coupling the benzimidazole derivative with the piperidine-oxazole intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperidine rings.

    Reduction: Reduction reactions can be performed on the oxazole ring to yield corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole and piperidine rings.

    Reduction: Amines derived from the reduction of the oxazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in DNA replication and repair.

Medicine

In medicine, this compound is being investigated for its potential as an anticancer agent. Its ability to inhibit specific enzymes makes it a promising candidate for the development of new cancer therapies.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide involves the inhibition of specific enzymes. The benzimidazole core interacts with the active site of the enzyme, while the piperidine and oxazole rings enhance binding affinity and specificity. This interaction disrupts the enzyme’s normal function, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-benzimidazol-2-yl)methyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide
  • N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-4-(1,2-thiazol-3-yl)piperidine-1-carboxamide

Uniqueness

N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide is unique due to the presence of the cyclopropyl group, which enhances its binding affinity and specificity for certain enzymes. This makes it a more potent inhibitor compared to similar compounds without the cyclopropyl group.

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